N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position. The pyrazole ring is functionalized with a methyl group and linked to a morpholine-containing ethyl chain via a carboxamide bridge.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLNXVEMUFCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring The final step involves the addition of the morpholine moiety and the formation of the hydrochloride salt . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include piperidine, ethanol, and various catalysts.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Target Compound vs. N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide Hydrochloride ()
- Benzothiazole Substitution : The target compound features a 4-fluoro substitution, whereas the analog in has 7-chloro and 4-methoxy groups. Fluorine’s electronegativity enhances binding precision in hydrophobic pockets, while chlorine and methoxy groups may increase steric bulk and alter metabolic stability .
- Pyrazole Substituents: The target compound has a 1-methyl group, whereas the analog in is 1,3-dimethyl.
- Molecular Weight : The analog in (MW: 486.41) is heavier than the target compound (inferred MW ~450–460), primarily due to the chlorine and methoxy substituents.
Target Compound vs. 4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide ()
- Heterocycle Replacement : replaces benzothiazole with benzimidazole , a nitrogen-rich aromatic system. Benzimidazole derivatives often exhibit distinct binding profiles compared to benzothiazoles due to differences in hydrogen-bonding capacity and π-π interactions .
- Substituent Pattern : Both compounds share a 4-chloro group on the pyrazole, but the target compound lacks the benzimidazole’s fused ring system. This structural divergence could influence pharmacokinetic properties such as solubility and membrane permeability.
Target Compound vs. N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- Fluorine Placement : The target compound’s fluorine is on the benzothiazole, while places it on a benzyl group. Fluorine’s position impacts electronic effects and target selectivity.
- Trifluoromethyl vs. Morpholine : incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the morpholine-ethyl chain in the target compound .
Physicochemical Properties
Pharmacological Implications
- Target Selectivity : The 4-fluoro benzothiazole in the target compound may offer improved selectivity for enzymes like kinase targets compared to the 7-chloro-4-methoxy analog, which could exhibit broader off-target interactions .
- Solubility and Bioavailability : The morpholine-ethyl chain in the target compound and enhances water solubility, a critical factor for oral bioavailability. In contrast, ’s trifluoromethyl group may limit solubility despite increasing cell membrane penetration .
- Metabolic Stability : The absence of methoxy or bulky chloro groups in the target compound could reduce susceptibility to cytochrome P450-mediated metabolism compared to .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety, a pyrazole ring, and a morpholine substituent, which contribute to its biological activity. The presence of the fluorine atom is believed to enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19FN4OS |
| Molecular Weight | 349.41 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Case Studies
-
Cytotoxicity Assessment :
- The compound exhibited an IC50 value in the micromolar range against A549 and HeLa cell lines, indicating significant cytotoxic activity.
- In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase-3 cleavage and p53 expression.
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Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival.
- The binding affinity to target receptors was assessed using computational methods, revealing strong hydrophobic interactions that enhance its efficacy as an anticancer agent.
Comparative Studies
Comparative analyses with other benzothiazole derivatives have highlighted the unique efficacy of this compound.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(4-fluoro-1,3-benzothiazol-2-yl) derivative | 15.63 | Anticancer |
| Doxorubicin | 10.38 | Reference Anticancer |
| Other Benzothiazole Derivatives | >100 | Less Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
